N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide
CAS No.:
Cat. No.: VC15181490
Molecular Formula: C21H30N2O3S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N2O3S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]pentanamide |
| Standard InChI | InChI=1S/C21H30N2O3S/c1-6-8-9-19(24)22-21-20(16(4)17(5)23(21)14-7-2)27(25,26)18-12-10-15(3)11-13-18/h10-13H,6-9,14H2,1-5H3,(H,22,24) |
| Standard InChI Key | OWTIPIADTHGFMI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1=C(C(=C(N1CCC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Synthesis
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide typically involves:
-
Formation of the Pyrrole Core: The pyrrole ring can be synthesized through Paal-Knorr synthesis using diketones and amines.
-
Sulfonamide Substitution: Introduction of the sulfonamide group occurs via reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride).
-
Amide Coupling: The pentanamide moiety is attached using coupling agents such as EDCI or DCC in the presence of a base.
Medicinal Chemistry
Compounds with sulfonamide groups are often explored for their:
-
Anti-inflammatory Activity: Sulfonamides are known to inhibit enzymes like cyclooxygenase (COX).
-
Antimicrobial Properties: Sulfonamides have historically been used as antibiotics.
Molecular Docking Studies
Preliminary computational studies suggest that this compound may interact with biological targets such as:
-
Enzymes involved in inflammation (e.g., 5-lipoxygenase).
-
Kinases associated with cancer pathways.
Spectroscopic Methods
The characterization of this compound would typically involve:
-
Nuclear Magnetic Resonance (NMR):
-
Proton NMR () for identifying hydrogen environments.
-
Carbon NMR () for carbon skeleton elucidation.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak confirms the molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Key functional groups like amides () and sulfonamides () produce characteristic peaks.
-
Purity Assessment
High-performance liquid chromatography (HPLC) is commonly used to assess purity and confirm retention times.
Future Studies
Further research is required to:
-
Evaluate its pharmacokinetics and bioavailability.
-
Conduct in vitro and in vivo biological assays.
-
Optimize its structure for enhanced potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume